7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate
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Description
7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C20H10Cl2O4S and its molecular weight is 417.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate” are currently unknown. This compound is structurally similar to some known antitubercular agents , suggesting it may have similar targets
Mode of Action
Based on its structural similarity to other antitubercular agents, it is plausible that it interacts with its targets to inhibit their function, leading to the inhibition of mycobacterium tuberculosis cell growth .
Biochemical Pathways
It is likely that it interferes with the normal functioning of essential biochemical pathways in mycobacterium tuberculosis, leading to its antitubercular activity .
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis cell growth, given its structural similarity to known antitubercular agents . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, certain 1,3,4-thiadiazoles have been shown to possess a wide range of biological activities, including antifungal and antibacterial properties . .
Properties
IUPAC Name |
[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O4S/c21-13-5-1-11(2-6-13)16-9-15(10-17-18(16)26-20(24)27-17)25-19(23)12-3-7-14(22)8-4-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLVYBAHNFWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.